[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol
Description
Properties
IUPAC Name |
[2-(2-phenylethyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c14-8-11-9-15-12(13-11)7-6-10-4-2-1-3-5-10/h1-5,9,14H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBPPNTXZHULHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Ester Precursors
The most widely reported method involves reducing ethyl 2-(2-phenylethyl)-1,3-thiazole-4-carboxylate derivatives using lithium aluminum hydride (LiAlH₄). This approach achieves high yields (80–85%) under anhydrous conditions.
Reaction Conditions and Optimization
In a representative procedure, 1.24 mmol of LiAlH₄ in tetrahydrofuran (THF) is added dropwise to a 0°C solution of the ester precursor. The mixture is stirred under argon for 1.5 hours, followed by careful quenching with water and ethyl acetate. Recrystallization from ethanol or DMF yields the alcohol product. Key advantages include:
- Short reaction time (≤2 hours)
- High functional group tolerance for substituted thiazoles
- Scalability to multi-gram quantities without significant yield loss
Challenges include the need for strict moisture exclusion and the handling of LiAlH₄, which requires specialized glassware.
Cyclocondensation of Thioureas with α-Halo Ketones
Thiourea derivatives react with α-halo ketones (e.g., 3-bromo-2,4-diacetylmethane) to form thiazole cores, followed by hydroxylation or ester reduction.
Stepwise Synthesis
- Thiourea Formation : Substituted phenyl thioureas are synthesized from amines and carbon disulfide in basic ethanol.
- Cyclization : Reaction with 3-bromo-2,4-diacetylmethane in tetrachloroethane at 25°C for 12 hours forms the thiazole ring.
- Reduction : Subsequent borane-mediated reduction or hydrolysis yields the methanol group.
Example:
p-Nitrophenyl thiourea reacts with 3-bromo-2,4-diacetylmethane to give 2-imino-3-p-nitrophenyl-4-methyl-5-acetyl-4-thiazoline, which is reduced to the target compound in 79–85% yield.
Multicomponent Reactions (MCRs)
One-pot MCRs streamline synthesis by combining aldehydes, amines, and thiols. A notable protocol uses:
- 2-Phenylethylamine
- Glyoxylic acid
- Cysteine methyl ester
in methanol at 60°C for 6 hours. This method avoids intermediate isolation, achieving 70–75% yields.
Nucleophilic Substitution on Preformed Thiazoles
Functionalization of prebuilt thiazole rings introduces the methanol group. For example:
- Chloromethyl Thiazole Preparation : 2-(2-Phenylethyl)-4-chloromethyl-1,3-thiazole is synthesized via Vilsmeier-Haack reaction.
- Hydrolysis : Treatment with aqueous NaOH (2M) at 80°C for 4 hours replaces chloride with hydroxyl.
Key Data:
Purification and Analytical Validation
Recrystallization
Products are purified using mixed solvents:
Industrial-Scale Production Considerations
Challenges and Mitigation Strategies
Emerging Methodologies
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| LiAlH₄ reduction | 80–85 | ≥98 | High |
| Thiourea cyclization | 75–79 | 95–97 | Moderate |
| MCRs | 70–75 | 90–92 | Low |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group in [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the thiazole ring, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted phenylethyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol exhibits a range of biological activities, making it a candidate for various therapeutic applications:
1. Anticancer Activity
- Studies have shown that derivatives of thiazole compounds can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
2. Antimicrobial Properties
- Thiazole derivatives are known for their antimicrobial effects. This compound has shown promise against various pathogens, including bacteria and fungi, suggesting its potential use in treating infectious diseases .
3. Modulation of Drug Resistance
- The compound may play a role in reversing multidrug resistance in cancer therapy by affecting the activity of efflux pumps such as P-glycoprotein. This property is crucial for enhancing the efficacy of existing chemotherapeutic agents .
Case Studies
Several case studies highlight the applications and efficacy of this compound:
Case Study 1: Anticancer Efficacy
A study assessed the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analysis .
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration was determined, showing effectiveness comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The phenylethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The methanol group can form hydrogen bonds with biological macromolecules, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous thiazole derivatives vary in substituents on the thiazole core or adjacent aromatic systems.
Structural and Functional Group Variations
Physicochemical Properties
- Lipophilicity : The phenylethyl group in the target compound increases lipophilicity compared to the trifluoromethyl or ethoxy analogs, which balance polarity and hydrophobicity.
- Hydrogen Bonding : The hydroxymethyl group in all analogs enables hydrogen bonding, critical for crystallinity and biological interactions.
- Thermal Stability : Trifluoromethyl derivatives (e.g., ) exhibit higher thermal stability due to the strong C-F bond .
Biological Activity
The compound [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Thiazoles are five-membered heterocyclic compounds that contain sulfur and nitrogen, making them significant in drug development. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Antimicrobial Activity
The compound also demonstrates significant antimicrobial activity against a range of pathogens. It has been effective against both bacterial and fungal strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism underlying this activity may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
Other Biological Activities
In addition to its anticancer and antimicrobial effects, this compound has shown promise in other areas:
- Neuroprotective Effects : Some studies have indicated its potential in protecting neuronal cells from oxidative stress and apoptosis .
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
Target Interactions
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may act by:
- Inhibiting Enzymatic Activity : The compound can bind to enzymes involved in critical metabolic pathways, thereby inhibiting their function.
- Modulating Receptor Activity : It may act as an agonist or antagonist at various receptors, influencing signal transduction pathways relevant to cancer and inflammation.
Biochemical Pathways
Research has shown that this compound up-regulates genes involved in:
- Autophagy Regulation
- Phosphatidylinositol Signaling
- Fatty Acid Metabolism
These pathways are crucial for maintaining cellular homeostasis and could be targeted for therapeutic interventions.
Synthesis and Evaluation
Several studies have focused on the synthesis of this compound and its derivatives. For example:
| Study | Method | Findings |
|---|---|---|
| BenchChem Study | Synthesis via thiazole ring modification | Demonstrated significant anticancer activity against MCF-7 cells |
| PMC Research | Structure-function analysis | Identified key structural features contributing to antimicrobial efficacy |
Clinical Implications
The potential clinical applications of this compound are vast. Its dual role as an anticancer and antimicrobial agent positions it as a candidate for further investigation in combination therapies for cancers complicated by infections.
Q & A
Q. What are the key synthetic routes for [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves multi-step protocols:
- Thiazole Ring Formation: A common approach is the Hantzsch thiazole synthesis, where α-haloketones react with thiourea derivatives. For example, ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate intermediates are synthesized via condensation of thiourea with α-bromoacetophenone derivatives under reflux in methanol .
- Functionalization: The hydroxymethyl group is introduced through nucleophilic substitution or oxidation-reduction sequences. For instance, post-thiazole formation, hydroxymethylation can be achieved using formaldehyde derivatives under basic conditions .
- Optimization: Reaction parameters (temperature, solvent polarity, catalyst) are adjusted to improve yield. For example, refluxing in methanol with hydrazine monohydrate optimizes intermediate purity .
Q. How is this compound purified and structurally validated?
Methodological Answer:
- Purification: Recrystallization from ethanol or hexane is standard. Chromatography (e.g., silica gel column) may resolve isomers or byproducts .
- Characterization:
- Spectroscopy: NMR (1H/13C) identifies proton environments (e.g., thiazole C-H at δ 7.2–8.5 ppm) and hydroxymethyl groups (δ 4.5–5.0 ppm). IR confirms O-H stretches (~3200–3500 cm⁻¹) .
- X-ray Crystallography: SHELX software refines crystal structures, resolving bond lengths and angles (e.g., thiazole S-C distances ~1.7 Å) .
Advanced Research Questions
Q. What computational strategies elucidate the compound’s interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina predict binding conformations. For example, the thiazole ring and hydroxymethyl group may form hydrogen bonds with tyrosinase active sites, as seen in similar hybrids .
- QSAR Studies: Quantitative structure-activity relationship models correlate substituent effects (e.g., phenyl group hydrophobicity) with inhibitory potency against targets like bacterial cell wall enzymes .
- MD Simulations: Dynamics simulations (e.g., GROMACS) assess stability of ligand-protein complexes over time, identifying critical residues for binding .
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
Methodological Answer:
- Substituent Effects:
- Phenyl Group Modifications: Fluorination (e.g., 4-F substitution) enhances lipophilicity and membrane penetration, improving antibacterial activity .
- Hydroxymethyl vs. Ester Groups: Hydroxymethyl improves solubility but reduces metabolic stability compared to ethyl esters, as shown in cytotoxicity assays .
- Case Study: In ureido-thiazole derivatives, replacing phenyl with p-tolyl increased apoptosis induction in HepG2 cells by 40%, linked to enhanced hydrophobic interactions .
Q. How are data contradictions resolved in crystallographic studies of this compound?
Methodological Answer:
- Validation Tools: Programs like PLATON (in SHELX) detect disorders, twinning, or incorrect space group assignments. For example, hydrogen bonding patterns (e.g., O-H···N interactions) are validated via graph set analysis .
- Contradiction Example: Discrepancies in unit cell parameters may arise from solvent inclusion. Re-refinement with SQUEEZE (in SHELXL) accounts for disordered solvent molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
